2-(2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol
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Overview
Description
2-(2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between a suitable amidine and a β-dicarbonyl compound.
Introduction of the bromophenoxy group: This step might involve a nucleophilic aromatic substitution reaction.
Attachment of the benzyloxy group: This could be done via an etherification reaction using benzyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group in the compound can undergo oxidation to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-(2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors.
Medicine: As a lead compound for the development of new drugs.
Industry: In the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might:
Bind to active sites: Inhibit enzyme activity by binding to the active site.
Interact with receptors: Modulate receptor activity by binding to receptor sites.
Disrupt pathways: Interfere with specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Amino-5-(2-chlorophenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol
- 2-(2-Amino-5-(2-fluorophenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol
Uniqueness
The presence of the bromophenoxy group might confer unique binding properties or reactivity compared to its chloro or fluoro analogs, potentially leading to different biological activities or chemical behaviors.
Biological Activity
The compound 2-(2-Amino-5-(2-bromophenoxy)pyrimidin-4-yl)-5-(benzyloxy)phenol (C23H18BrN3O3) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a pyrimidine ring substituted with both amino and bromophenoxy groups, along with a benzyloxy phenol moiety. The molecular formula is C23H18BrN3O3, and it has been cataloged in databases such as PubChem .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study on pyrimidine derivatives revealed that certain analogs displayed potent activity against various microbial strains. For instance, compounds were tested using the tube dilution method, demonstrating effectiveness against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
Compound ID | Microbial Strain | MIC (µg/mL) |
---|---|---|
k6 | Staphylococcus aureus | 4.0 |
k12 | Escherichia coli | 8.0 |
k14 | Pseudomonas aeruginosa | 6.0 |
k20 | Candida albicans | 10.0 |
Anticancer Activity
The anticancer potential of this compound was evaluated through cytotoxicity assays against various cancer cell lines. Notably, compounds derived from similar scaffolds demonstrated selective cytotoxicity towards T-lymphoblastic cell lines with low nanomolar IC50 values .
Table 2: Anticancer Activity Against Various Cell Lines
Compound ID | Cell Line | IC50 (nM) |
---|---|---|
k8 | HCT116 (Colorectal) | 50 |
k14 | Jurkat (T-cell) | 30 |
k20 | HeLa (Cervical) | >100 |
Molecular docking studies have been conducted to elucidate the interaction between these compounds and target proteins involved in cancer progression, such as CDK-8. The results suggested that certain derivatives bind effectively within the ATP-binding pocket of CDK-8, indicating a potential mechanism for their anticancer activity .
Case Studies
- Study on Antimicrobial Efficacy : A series of pyrimidine derivatives were synthesized and screened for antimicrobial activity, highlighting the lead compound with a significant reduction in bacterial growth rates.
- Anticancer Research : In vitro studies demonstrated that specific derivatives exhibited selective toxicity towards cancerous cells while sparing normal cells, suggesting a favorable therapeutic window for further development.
Properties
IUPAC Name |
2-[2-amino-5-(2-bromophenoxy)pyrimidin-4-yl]-5-phenylmethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O3/c24-18-8-4-5-9-20(18)30-21-13-26-23(25)27-22(21)17-11-10-16(12-19(17)28)29-14-15-6-2-1-3-7-15/h1-13,28H,14H2,(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLIGIGXHJSYLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3OC4=CC=CC=C4Br)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.